Cyclohexyldichlorophosphine

Catalog No.
S1896171
CAS No.
2844-89-5
M.F
C6H11Cl2P
M. Wt
185.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyldichlorophosphine

CAS Number

2844-89-5

Product Name

Cyclohexyldichlorophosphine

IUPAC Name

dichloro(cyclohexyl)phosphane

Molecular Formula

C6H11Cl2P

Molecular Weight

185.03 g/mol

InChI

InChI=1S/C6H11Cl2P/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

MJEQIIGWDHUZJW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(Cl)Cl

Canonical SMILES

C1CCC(CC1)P(Cl)Cl

Cyclohexyldichlorophosphine is an organophosphorus compound with the chemical formula C6H11Cl2P\text{C}_6\text{H}_{11}\text{Cl}_2\text{P}. It features a cyclohexyl group attached to a phosphorus atom that is further bonded to two chlorine atoms. This compound is primarily recognized for its role as a versatile ligand in various coupling reactions, making it valuable in organic synthesis and catalysis.

Cyclohexyldichlorophosphine itself is not known to have a specific biological mechanism of action. However, the organophosphorus compounds synthesized from it can have various functionalities depending on the attached groups. For instance, some organophosphorus compounds can act as insecticides by inhibiting the enzyme acetylcholinesterase in insects [].

Cyclohexyldichlorophosphine is a toxic and corrosive compound. It can cause skin and eye irritation upon contact, and inhalation can lead to respiratory problems []. It is also flammable and reacts violently with water [].

Safety Precautions:

  • Handle cyclohexyldichlorophosphine only in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a tightly sealed container under an inert atmosphere.

Data:

  • The acute oral toxicity (LD50) of cyclohexyldichlorophosphine in rats is reported to be 130 mg/kg [].
, particularly coupling reactions. Key types include:

  • Buchwald-Hartwig Cross Coupling
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

These reactions typically require catalysts such as palladium or nickel, and they are conducted under inert atmospheres to prevent oxidation. The major products from these reactions often include various substituted phosphines and phosphine oxides, which serve as intermediates in further organic synthesis .

Cyclohexyldichlorophosphine exhibits significant biological activity, influencing cellular processes like signaling pathways and gene expression. It can modulate enzyme activity, leading to alterations in metabolic pathways. The compound acts as a ligand, interacting with metal centers in enzymes, which can enhance or inhibit their functions. This interaction can affect phosphorylation states of signaling molecules, thereby impacting downstream biological events.

The synthesis of cyclohexyldichlorophosphine can be achieved through various methods:

  • Radiation-Thermal Reaction: This method involves the reaction of phosphorus trichloride with cyclohexane under gamma radiation and heating conditions (150°C to 180°C). The reaction proceeds as a chain reaction, yielding cyclohexyldichlorophosphine preferentially .
  • Industrial Production: In industrial settings, controlled reactions are conducted to optimize yield and purity, often utilizing similar conditions as the radiation-thermal method but on a larger scale.

Cyclohexyldichlorophosphine finds applications primarily in organic synthesis as a ligand for metal-catalyzed reactions. Its ability to form stable complexes with transition metals makes it useful in:

  • Synthesis of pharmaceuticals
  • Development of agrochemicals
  • Catalysis in organic reactions

Additionally, it is explored for use in metalorganic vapor-phase epitaxy processes for semiconductor materials .

Interaction studies involving cyclohexyldichlorophosphine have focused on its role as a ligand in catalysis. These studies have demonstrated how the compound interacts with various metal centers, influencing reaction pathways and efficiencies. The binding interactions are crucial for understanding its catalytic properties and optimizing conditions for different reactions .

Several compounds exhibit structural or functional similarities to cyclohexyldichlorophosphine:

  • Chlorodicyclohexylphosphine
  • Dicyclohexylphenylphosphine
  • Chlorodicyclopentylphosphine

Comparison

CompoundUnique Features
CyclohexyldichlorophosphineVersatile ligand for various coupling reactions
ChlorodicyclohexylphosphineSimilar structure but less reactivity
DicyclohexylphenylphosphineMore sterically hindered, affecting reactivity
ChlorodicyclopentylphosphineSmaller cyclic structure may limit application scope

Cyclohexyldichlorophosphine stands out due to its broad reactivity profile and efficiency as a ligand in catalysis compared to these similar compounds .

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Cyclohexyldichlorophosphine

Dates

Modify: 2023-08-16

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